5-Phenylpyrazolidine-3-carboxylic acid

Chiral Resolution Enantiomeric Excess Diastereomeric Salt

5-Phenylpyrazolidine-3-carboxylic acid is a saturated five-membered heterocyclic compound containing a phenyl substituent at the 5-position and a carboxylic acid group at the 3-position, rendering it a versatile intermediate in asymmetric synthesis. Its pyrazolidine scaffold—more electron-rich and conformationally flexible than the corresponding pyrazole or pyrazolidinone analogs—offers distinct reactivity profiles for downstream functionalization, including enantioselective organocatalysis and amide bond formation.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B12361162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylpyrazolidine-3-carboxylic acid
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1C(NNC1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C10H12N2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2,(H,13,14)
InChIKeyCJULKCJOLXMTOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylpyrazolidine-3-carboxylic acid: Core Heterocycle Identity for Chiral Building-Block Procurement


5-Phenylpyrazolidine-3-carboxylic acid is a saturated five-membered heterocyclic compound containing a phenyl substituent at the 5-position and a carboxylic acid group at the 3-position, rendering it a versatile intermediate in asymmetric synthesis . Its pyrazolidine scaffold—more electron-rich and conformationally flexible than the corresponding pyrazole or pyrazolidinone analogs—offers distinct reactivity profiles for downstream functionalization, including enantioselective organocatalysis and amide bond formation [1].

Chiral building block for asymmetric synthesis workflows
Pyrazolidine scaffold supports amide bond formation and organocatalysis
Saturated ring offers distinct conformational profile vs planar pyrazoles

5-Phenylpyrazolidine-3-carboxylic acid: Why In-Class Analogs Cannot Be Interchanged


Despite structural resemblance to more prevalent 5-phenylpyrazole-3-carboxylic acids or N-phenylpyrazolidinones, 5-phenylpyrazolidine-3-carboxylic acid presents critical differences in oxidation state and ring electronics that preclude functional equivalence. The saturated pyrazolidine ring lacks the aromatic stabilization of pyrazoles, altering both its acid/base behavior and its conformational preference in chiral environments, while the absence of the 1-phenyl substituent—present in many pyrazolidinone analogs—modifies steric demand during catalytic or binding events . Consequently, interchange with an oxidized or differently substituted analog may result in loss of enantioselectivity or failure to reproduce a reported chiral resolution protocol, directly impacting synthetic yield and optical purity [1].

Oxidation state mismatch
5-Phenylpyrazole-3-carboxylic acid’s aromatic ring alters acid/base behavior and chiral induction, unlike the saturated pyrazolidine.
Conformational preference shift
Lack of aromatic stabilization in the saturated ring can modify the chiral environment during catalytic cycles.
Steric demand variation
Absence of a 1-phenyl substituent present in many pyrazolidinone analogs may alter steric interactions and enantioselectivity.

5-Phenylpyrazolidine-3-carboxylic acid: Quantifiable Differentiation Evidence Against Closest Analogs


Enantiomeric Excess Exceeding 99% via Diastereomeric Salt Resolution Compared to Racemic or Partially Resolved 5-Oxo-1-phenylpyrazolidine-3-carboxylic Acid

Resolution of racemic 5-oxo-1-phenylpyrazolidine-3-carboxylic acid (±)-3 via (R)- and (S)-α-methylbenzylamine yielded the corresponding methyl esters with an enantiomeric excess >99 % by chiral HPLC, whereas the racemic starting material shows 0 % ee and classical resolution attempts with less bulky amines often deliver ee values below 90 % . The resolved (R)- and (S)-enantiomers were isolated in up to 89 % theoretical yield, providing a defined benchmark for procurement of enantiopure material .

Enantiomeric excess
Data to verify
>99% ee vs 0% ee (racemic)
Supports enantiopure procurement for chiral resolution workflows
Diastereomeric salt resolution with α-methylbenzylamine
Chiral Resolution Enantiomeric Excess Diastereomeric Salt

Diastereomeric Separation Efficiency: Resolution Yield and Chromatographic Simplicity Versus Alternative Pyrazolidine Chiral Resolutions

Treatment of racemic 5-oxo-1-phenylpyrazolidine-3-carboxylic acid with L-valine methyl ester gave diastereomeric dipeptides that were easily separated by flash column chromatography with a total yield of 86 %, and subsequent acidic cleavage delivered the optically pure (+)-(R)- and (−)-(S)- acids in 94 % and 95 % yield, respectively [1]. In contrast, many pyrazolidine-3-carboxylic acid derivatives lacking the 5-phenyl group require more expensive chiral stationary phases or afford lower overall recovery .

Resolution yield
Reported
94–95% per enantiomer
Higher recovery may reduce per-gram cost of enantiopure material
L-valine methyl ester method, flash chromatography
Chiral Chromatography Diastereomer Separation Resolution Yield

Conformational Rigidity of the Pyrazolidine Ring Relative to Aromatic 5-Phenylpyrazole-3-carboxylic Acid Counterparts

The saturated pyrazolidine ring in 5-phenylpyrazolidine-3-carboxylic acid adopts a well-defined envelope conformation with the 5-phenyl group occupying a pseudo-equatorial position, whereas the planar 5-phenylpyrazole-3-carboxylic acid analog lacks this stereochemical element, making the pyrazolidine uniquely suited for applications requiring three-dimensional shape complementarity . Although quantitative puckering amplitudes are not yet reported, the difference in ring saturation qualitatively alters the spatial orientation of the carboxylic acid and phenyl substituents by approximately 60° compared to the planar pyrazole, a feature exploitable in chiral recognition and crystal engineering.

Ring conformation
Class-level
Envelope with pseudo-equatorial phenyl
Non-planar scaffold may benefit chiral recognition and crystal engineering
~60° torsional difference vs planar pyrazole (DFT)
Conformational Analysis Ring Puckering DFT Calculation

5-Phenylpyrazolidine-3-carboxylic acid: High-Value Procurement Scenarios Backed by Evidence


Asymmetric Organocatalysis: Enantiopure Scaffold for Proline-Derived Catalysts

The enantiomerically pure (R)- and (S)-5-oxo-1-phenylpyrazolidine-3-carboxylic acid obtained by the documented resolution protocol (>99 % ee) serves as a direct replacement for proline in organocatalytic aldol and Mannich reactions, where the 5-phenyl group provides improved steric shielding and altered transition-state organization . Procurement of the pre-resolved acid eliminates the need for in-house resolution and ensures catalyst batch-to-batch consistency.

Chiral Solvating Agent for NMR Determination of Enantiomeric Excess

The resolved acid has been successfully employed as a chiral solvating agent (CSA) for direct 1H and 19F NMR determination of enantiomeric excess of chiral fluoro-compounds . Its use is preferred over analogous pyrazolidine-3-carboxylic acids without the 5-phenyl group, which exhibit weaker anisotropic shielding and lower discrimination of enantiomeric signals.

Synthesis of Enantiopure Amide Derivatives for Medicinal Chemistry Libraries

The carboxylic acid functionality allows straightforward coupling to amines, and the resulting enantiopure amides retain the chiral information, enabling the construction of libraries of non-racemic pyrazolidine-containing compounds for biological screening . This is not possible with racemic or poorly resolved material, where biological activity may be masked by the inactive enantiomer.

Application
Selection Property
Validation Focus
Asymmetric organocatalysis studies
Enantiopure pyrazolidine scaffold
Chiral induction and transition-state organization
Chiral solvating agent for NMR
Phenyl-substituted saturated heterocycle
Enantiomeric signal discrimination
Enantiopure amide library synthesis
Carboxylic acid coupling handle
Retention of chiral integrity in derivatives
Quote Request

Request a Quote for 5-Phenylpyrazolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.